Dichlormezanone is synthesized from various chemical precursors, notably 4-chlorobenzaldehyde and methylamine, through a series of chemical reactions. It belongs to the class of thiazine derivatives and is often categorized under the broader category of benzodiazepine-like compounds due to its mechanism of action at the GABA receptors.
The synthesis of dichlormezanone involves several steps that can vary based on the method employed. Two notable synthetic routes include:
Dichlormezanone has a complex molecular structure characterized by a thiazine ring fused with a phenyl group. The structure can be represented as follows:
Dichlormezanone participates in various chemical reactions that can modify its structure or functionality:
Dichlormezanone functions primarily as a central nervous system depressant. Its mechanism involves:
Dichlormezanone exhibits distinct physical and chemical properties that influence its application:
Dichlormezanone has several scientific and medical applications:
Chlormezanone (chemical name: 4-(o-chlorophenyl)-2-methyltetrahydro-1,3-thiazin-4-one-1,1-dioxide) emerged during the 1960s as a structural and pharmacological alternative to benzodiazepines. Developed primarily as a centrally acting muscle relaxant and anxiolytic, its mechanism diverged from GABAergic potentiation typical of benzodiazepines. Instead, chlormezanone modulated neuronal hyperexcitability through suppression of thalamic and subcortical pathways—a property leveraged for psychosomatic disorders like tension states and anxiety-related muscle spasms [1] [3]. Initial clinical studies highlighted its rapid gastrointestinal absorption and metabolic pathway involving hepatic oxidation to inactive metabolites, which positioned it as a favorable short-term therapeutic option [3]. By the 1970s, chlormezanone gained approval across European and Asian markets under brand names such as Trancopal and Distensan, often formulated as 100–200 mg tablets. Its commercial adoption reflected contemporary therapeutic trends favoring non-sedating anxiolytics with lower abuse potential than barbiturates [1].
Table 1: Pharmacological Profile of Chlormezanone in Mid-20th Century Therapeutics
Property | Characteristics |
---|---|
Chemical Class | Tetrahydrothiazinone derivative |
Primary Indications | Anxiety-related muscle tension, psychosomatic disorders |
Mechanism of Action | Subcortical neuronal suppression (non-GABAergic) |
Market Introduction | 1960s |
Key Formulations | 100 mg, 200 mg tablets |
The global withdrawal of chlormezanone culminated in 1996 following decades of accumulating safety signals. Post-marketing surveillance identified severe cutaneous adverse reactions (SCARs)—particularly toxic epidermal necrolysis (TEN) and Stevens-Johnson syndrome (SJS)—as causally linked to the drug. A meta-analysis of pharmacovigilance data from France, Germany, and Japan revealed disproportionate reporting of SCARs relative to therapeutic use, with mortality rates exceeding 30% in confirmed TEN cases [3] [4]. Hepatotoxicity also featured prominently, with case series documenting hepatocellular necrosis leading to fulminant liver failure. Regulatory agencies classified the evidence using the Oxford Centre for Evidence-Based Medicine (OCEBM) framework, confirming Level 4 (case-series) evidence for TEN/SJS and Level 3 (non-randomized cohort studies) for hepatotoxicity [4].
Epidemiological drivers included:
The European Medicines Agency (EMA) coordinated a class-wide withdrawal in 1996, citing an "unfavorable benefit-risk profile" [1]. Japan’s Pharmaceuticals and Medical Devices Agency (PMDA) followed, removing chlormezanone from the market after identifying 47 SCAR-related fatalities between 1985–1995 [3] [4].
Table 2: Timeline and Epidemiological Basis for Chlormezanone Withdrawals
Year | Region/Country | Primary Safety Signal | Evidence Level | Reported Fatalities |
---|---|---|---|---|
1987 | France | Toxic epidermal necrolysis (TEN) | OCEBM Level 4 | 12 |
1992 | Germany | Stevens-Johnson syndrome (SJS) | OCEBM Level 4 | 9 |
1995 | Japan | TEN/SJS, hepatotoxicity | OCEBM Level 3–4 | 47 |
1996 | European Union | Class-wide withdrawal (SCARs, hepatotoxicity) | Regulatory order | >100 (cumulative) |
2016 | China | Toxic epidermal necrosis | OCEBM Level 4 | Not specified |
Despite global withdrawals, chlormezanone persisted in select Asian pharmacopeias due to divergent regulatory risk-benefit assessments. National Essential Medicines Lists (NEMLs) in India, Thailand, and Indonesia retained chlormezanone until the early 2000s, citing insufficient local safety data and therapeutic need for low-cost muscle relaxants [3]. A 2019 audit of 137 national essential medicines lists identified chlormezanone in 12 countries—predominantly in Southeast Asia—where it was classified under anxiolytics (ATC code: N05BX) or muscle relaxants (M03BX) [3].
China’s regulatory trajectory exemplifies this asymmetry. The National Medical Products Administration (NMPA) permitted chlormezanone sales until 2016, when pharmacovigilance data from the China Adverse Drug Reaction Monitoring System (CADRMS) confirmed 21 cases of toxic epidermal necrosis between 2000–2015 [4]. Withdrawal occurred 20 years after European action, reflecting limitations in passive surveillance infrastructure. Conversely, India’s Central Drugs Standard Control Organization (CDSCO) never formally revoked approval, allowing regional manufacturing under brand names like Tranquel and Lobak until voluntary discontinuation by manufacturers in 2010 [3].
Table 3: Post-Withdrawal Regulatory Status of Chlormezanone in Asian Markets
Country | Last Regulatory Status | Year of Withdrawal | Inclusion in National Essential Medicines List | Basis for Continued Use |
---|---|---|---|---|
Japan | Withdrawn | 1995 | No (post-1995) | Safety concerns (SCARs) |
China | Withdrawn | 2016 | Removed in 2018 revision | CADRMS pharmacovigilance data |
India | Marketing discontinued | ~2010 (voluntary) | Retained until 2003 | Lack of domestic safety reports |
Thailand | Withdrawn | 2002 | Retained until 1999 | WHO EML non-alignment |
Indonesia | Available (restricted) | — | Retained until 2007 | Hospital formulary inclusion |
This regulatory asymmetry underscores three critical factors:
Compound Names Mentioned:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4